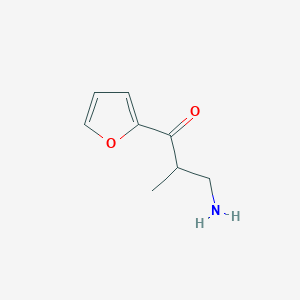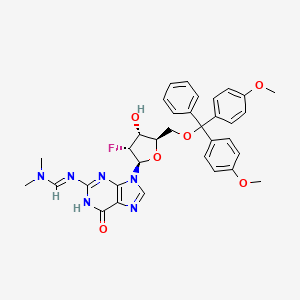![molecular formula C10H20N2O B13153850 3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
3-Methyl-N-[(3R)-piperidin-3-YL]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-[(3R)-piperidin-3-YL]butanamide is an organic compound with the molecular formula C10H20N2O. It is a derivative of butanamide, featuring a piperidine ring substituted at the 3-position with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[(3R)-piperidin-3-YL]butanamide typically involves the reaction of 3-methylbutanoyl chloride with (3R)-piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which are critical for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[(3R)-piperidin-3-YL]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-Methyl-N-[(3R)-piperidin-3-YL]butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[(3R)-piperidin-3-YL]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: A simpler analog with similar structural features but lacking the butanamide moiety.
3-Methylbutanamide: Lacks the piperidine ring, making it less complex.
N-[(3R)-Piperidin-3-YL]butanamide: Similar but without the methyl substitution on the piperidine ring.
Uniqueness
3-Methyl-N-[(3R)-piperidin-3-YL]butanamide is unique due to the presence of both the piperidine ring and the butanamide moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-methyl-N-[(3R)-piperidin-3-yl]butanamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
YWIVFIVWFMBSQW-SECBINFHSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)CC(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)



![8,8-Dioxo-1-oxa-8lambda6-thiaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13153831.png)
![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
